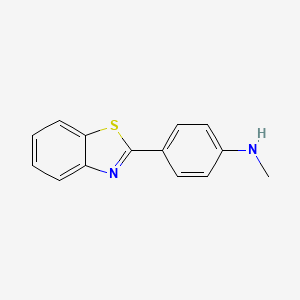![molecular formula C17H17NO6S B1663234 (2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid CAS No. 193808-18-3](/img/structure/B1663234.png)
(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid, also known as PPS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPS is a sulfonamide derivative that has been synthesized using various methods.
Scientific Research Applications
Antineoplastic Activity
(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid and its derivatives have been studied for their potential antineoplastic (anti-cancer) activity. Research has demonstrated encouraging results in both in vitro and in vivo studies against various human cancer cell lines, including breast cancer, leukemia, ovarian cancer, colon adenocarcinoma, and kidney carcinoma. These studies indicate the compound's potential as an antineoplastic agent (Dutta et al., 2014), (Dutta et al., 2015).
Gelation Properties
In another study, researchers explored the gelation properties of (2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid derivatives. Specifically, they investigated how the substitution of the amide group with a sulfonamide moiety influences gelation ability and properties, including gel-to-sol transition temperature, mechanical properties, and gelation kinetics. This research provides insights into the application of these compounds in creating supramolecular gels, which have potential uses in various industries (Alegre-Requena et al., 2020).
Antibacterial Activity
The compound has also been studied in the context of developing sensitive assays for detecting sulfonamide antibiotics, which are commonly used in the veterinary field. This application is crucial for ensuring food safety, as it aids in the detection of antibiotic residues in food products like milk (Adrián et al., 2009).
Material Science Applications
In material science, derivatives of (2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid have been utilized in synthesizing macrocyclic aromatic ether sulfones and other compounds. These materials are notable for their potential applications in ion exchange, catalysis, and separations due to their unique structural and chemical properties (Rodewald & Ritter, 1997).
Enzymatic Synthesis and Drug Metabolism
The compound has also been used in the enzymatic synthesis of drug metabolites and the study of drug metabolism. This application is particularly relevant in pharmaceutical research for understanding how drugs are metabolized and transformed in the body, which is critical for drug development and safety assessments (Zmijewski et al., 2006).
properties
CAS RN |
193808-18-3 |
|---|---|
Product Name |
(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid |
Molecular Formula |
C17H17NO6S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C17H17NO6S/c19-16(20)11-10-15(17(21)22)18-25(23,24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)(H,21,22)/t15-/m1/s1 |
InChI Key |
IQGHPUPMOUUHPP-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N[C@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
synonyms |
2(R)-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid; Compound C; N-(4-Biphenylylsulfonyl)-D-glutamic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)
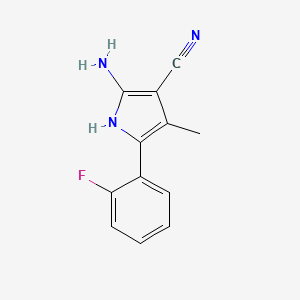
![6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid](/img/structure/B1663156.png)
![9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1663157.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)
![2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B1663160.png)
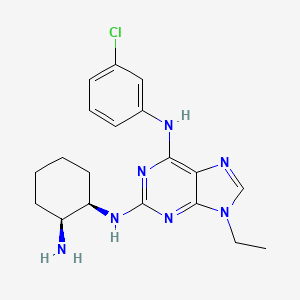
![1-[4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B1663165.png)
![4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid](/img/structure/B1663166.png)
![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)
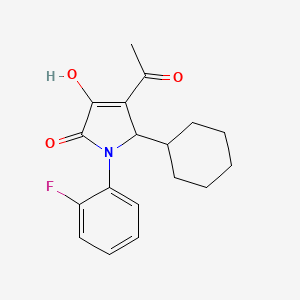
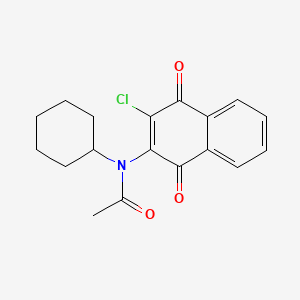
![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)
